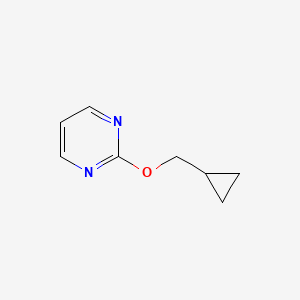

2-(Cyclopropylmethoxy)pyrimidine

Beschreibung

BenchChem offers high-quality 2-(Cyclopropylmethoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLCOASCFVTOCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of the 2-(Cyclopropylmethoxy)pyrimidine Scaffold in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of core scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. The 2-(cyclopropylmethoxy)pyrimidine motif has emerged as a highly versatile and privileged building block. By combining the electron-deficient, hydrogen-bond-accepting pyrimidine ring with the sterically constrained, lipophilic cyclopropylmethoxy side chain, this scaffold offers a unique physicochemical profile.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physical properties of this scaffold—specifically focusing on its most commercially and synthetically viable derivatives, the 5-carbaldehyde and 5-bromo analogs. Furthermore, this guide provides self-validating experimental protocols for derivatization and lipophilicity profiling, ensuring that researchers can seamlessly integrate this motif into lead optimization pipelines.

Structural & Physicochemical Profiling

The bare 2-(cyclopropylmethoxy)pyrimidine ring is rarely utilized in isolation; rather, it serves as a foundational scaffold that is functionalized at the 5-position to enable cross-coupling or amination[1]. The physical properties of these functionalized building blocks directly impact their handling, solubility, and downstream reaction kinetics.

Below is a summarized comparative analysis of the two primary derivatives utilized in drug discovery:

| Property | 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde | 5-Bromo-2-(cyclopropylmethoxy)pyrimidine |

| CAS Number | 1[1] | 2[2] |

| Molecular Formula | C9H10N2O2[1] | C8H9BrN2O[2] |

| Molecular Weight | 178.19 g/mol [1] | 229.08 g/mol [2] |

| Appearance | White to yellow solid[3] | Solid[2] |

| Boiling Point | ~335.4 °C (Predicted)[4] | N/A |

| Density | ~1.265 g/cm³ (Predicted)[4] | N/A |

Mechanistic Insights: The Cyclopropylmethoxy Advantage

The deliberate choice to append a cyclopropylmethoxy group to the pyrimidine core—rather than a linear alkyl group (e.g., n-butoxy) or a simple methoxy group—is driven by three physicochemical causalities:

-

Conformational Restriction (Steric Bulk): The

hybridized cyclopropyl ring restricts the conformational degrees of freedom of the ether linkage. When binding to a target kinase or receptor, this pre-organization reduces the entropic penalty of binding compared to highly flexible linear chains. -

Metabolic Stability: Linear alkyl ethers are highly susceptible to Cytochrome P450-mediated

-hydroxylation and subsequent O-dealkylation. The cyclopropyl ring introduces steric hindrance and alters the C-H bond dissociation energy, significantly blunting oxidative metabolism. -

Lipophilicity Modulation (LogP): The cyclopropyl group provides a dense pocket of lipophilicity that perfectly fills hydrophobic sub-pockets in target proteins, increasing the overall partition coefficient (LogP) without drastically inflating the molecular weight.

Experimental Workflows & Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a distinct rationale (causality) and a built-in verification mechanism to prevent the propagation of errors in drug development workflows.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation using 5-Bromo-2-(cyclopropylmethoxy)pyrimidine to generate advanced lead compounds.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-Bromo-2-(cyclopropylmethoxy)pyrimidine (1.0 eq) and the desired arylboronic acid (1.2 eq).

-

Catalyst & Base Addition: Add

(0.05 eq) and anhydrous-

Causality:

is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing unwanted

-

-

Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.2 M concentration.

-

Reaction Execution: Heat the mixture to 90 °C for 4–6 hours under vigorous stirring.

-

Self-Validation (LC-MS Monitoring): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete only when the distinct isotopic doublet characteristic of the bromine atom (

ratio of ~1:1) in the starting material completely disappears from the mass chromatogram, replaced by the desired product mass. -

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

, and purify via flash chromatography.

Protocol B: LogP Determination via HPLC (OECD 117)

Accurate measurement of lipophilicity is critical for predicting the bioavailability of 2-(cyclopropylmethoxy)pyrimidine derivatives[5].

Step-by-Step Methodology:

-

System Preparation: Equip an HPLC system with a C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm)[5].

-

Causality: The traditional "shake-flask" method often fails for pyrimidine derivatives due to emulsion formation and poor solubility in aqueous phases. HPLC provides a thermodynamic fingerprint of lipophilicity that is highly reproducible and avoids phase-separation artifacts[5].

-

-

Mobile Phase: Utilize an isocratic mobile phase of Methanol/Water (75:25 v/v) at a flow rate of 1.0 mL/min[5].

-

Calibration (Self-Validation Step): Inject a series of reference standards with known LogP values (e.g., uracil, phenol, toluene, naphthalene)[6].

-

Validation Metric: Calculate the capacity factor (

) for each using the formula

-

-

Sample Analysis: Dissolve the synthesized 2-(cyclopropylmethoxy)pyrimidine derivative in the mobile phase, inject 10 µL, and record the retention time (

)[6]. -

Calculation: Interpolate the sample's

value against the validated calibration curve to determine the highly accurate experimental LogP.

Logical Workflow Visualization

The following diagram maps the strategic derivatization and physicochemical profiling pipeline for the 2-(cyclopropylmethoxy)pyrimidine scaffold.

Workflow illustrating the derivatization and physicochemical profiling of the pyrimidine scaffold.

References

-

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde | CAS 1192569-90-6 Source: American Elements URL:[Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 5-Bromo-2-(cyclopropylmethoxy)pyrimidine | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 5. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | 218797-71-8 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

Synthesis of 2-(Cyclopropylmethoxy)pyrimidine: A Core Building Block in Medicinal Chemistry

Executive Summary

The synthesis of 2-(cyclopropylmethoxy)pyrimidine represents a fundamental transformation in modern drug discovery. The pyrimidine core is a highly privileged heterocyclic scaffold found in numerous FDA-approved therapeutics[1][2]. Appending a cyclopropylmethoxy group to this core serves multiple strategic purposes: it enhances the molecule's lipophilicity (LogP) for better membrane permeability, improves metabolic stability against cytochrome P450-mediated dealkylation compared to linear alkoxy chains, and restricts conformational flexibility to improve target binding affinity[3]. This technical whitepaper details the mechanistic rationale, starting material selection, and a validated, scalable protocol for synthesizing this critical building block.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The formation of 2-(cyclopropylmethoxy)pyrimidine is driven by a Nucleophilic Aromatic Substitution (SNAr) mechanism[4].

-

The Electrophile (2-Chloropyrimidine): The two electronegative nitrogen atoms in the pyrimidine ring exert a strong inductive and resonance electron-withdrawing effect. This drastically lowers the electron density at the C2, C4, and C6 positions, making the C2-carbon highly susceptible to nucleophilic attack[4].

-

The Nucleophile (Cyclopropylmethoxide): Cyclopropylmethanol is a primary alcohol. Upon treatment with a strong base, it is deprotonated to form a highly nucleophilic alkoxide.

-

The Pathway: The alkoxide attacks the electrophilic C2 position of 2-chloropyrimidine. This breaks the aromaticity and forms a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The complex rapidly collapses, expelling the chloride anion as a leaving group and restoring the aromatic system to yield the final ether[2][4].

Stepwise Nucleophilic Aromatic Substitution (SNAr) mechanism for the synthesis.

Starting Material Profiling & Reagent Selection

Selecting the right base and solvent system is critical for maximizing yield and preventing side reactions.

-

Sodium Hydride (NaH): The optimal base for this reaction. As a strong, non-nucleophilic base, NaH irreversibly deprotonates the alcohol, driving the equilibrium completely toward the alkoxide while releasing hydrogen gas[5].

-

Potassium tert-Butoxide (KOtBu): A viable alternative, but the deprotonation is reversible. Furthermore, the tert-butoxide anion can act as a competing nucleophile, potentially leading to 2-(tert-butoxy)pyrimidine impurities[6].

-

Cesium Carbonate (Cs2CO3): A much milder base. It requires high temperatures (80–100 °C) and prolonged reaction times, making it suitable only if the substrate contains highly base-sensitive functional groups[7].

Solvent Selection: Anhydrous Tetrahydrofuran (THF) is the preferred solvent. It perfectly balances the solubility of the alkoxide intermediate with ease of removal during workup[5]. While N,N-Dimethylformamide (DMF) can accelerate the SNAr step due to its high dielectric constant, it complicates the aqueous extraction process and often requires multiple water washes to remove.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and expected outcomes, providing a framework for protocol selection.

| Base | Solvent | Temperature | Reaction Time | Typical Yield | Mechanistic Notes & Causality |

| NaH | THF | 0 °C to 25 °C | 4 - 12 h | 85 - 95% | Irreversible deprotonation; clean SNAr profile; easy workup. |

| NaH | DMF | 0 °C to 25 °C | 2 - 6 h | 80 - 90% | Faster reaction kinetics; aqueous workup is prone to emulsions. |

| KOtBu | THF | 25 °C to 60 °C | 8 - 16 h | 70 - 85% | Reversible deprotonation; risk of competitive t-butoxy side product. |

| Cs2CO3 | Dioxane | 80 °C to 100 °C | 12 - 24 h | 60 - 75% | Mild conditions; requires thermal activation for the SNAr step. |

Detailed Experimental Protocol (NaH / THF Route)

This protocol is designed as a self-validating system. Visual cues (gas evolution) and analytical checks (TLC) ensure the reaction proceeds as intended[5].

Step 1: Preparation of the Alkoxide

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

-

Expert Insight: Wash the NaH with anhydrous hexanes (2 × 10 mL) under nitrogen, decanting the solvent carefully. This removes the mineral oil, which can otherwise cause severe emulsions during the aqueous workup.

-

Suspend the washed NaH in anhydrous THF (20 mL) and cool the flask to 0 °C using an ice-water bath.

-

Add Cyclopropylmethanol (1.1 equivalents) dropwise over 10 minutes.

-

Self-Validation: Observe the evolution of hydrogen gas. Stir the mixture at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative formation of the cyclopropylmethoxide anion.

Step 2: SNAr Reaction

-

Dissolve 2-Chloropyrimidine (1.0 equivalent) in anhydrous THF (10 mL).

-

Add this solution dropwise to the alkoxide mixture at 0 °C to prevent any exothermic runaway.

-

Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

-

Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 20% EtOAc in Hexanes solvent system. The reaction is complete when the 2-chloropyrimidine spot is fully consumed.

Step 3: Quench and Workup

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the excess NaH by adding ice-cold water (10 mL) dropwise. Caution: Ensure adequate venting as unreacted NaH will release H2 gas.

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

-

Wash the combined organic layers with brine (30 mL) to remove residual water and water-soluble impurities.

-

Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

-

Purify the crude residue via silica gel flash chromatography.

-

Elute with a gradient of Hexanes to 15% EtOAc in Hexanes.

-

Evaporate the pure fractions to afford 2-(cyclopropylmethoxy)pyrimidine as a colorless to pale-yellow oil.

End-to-end experimental workflow for synthesizing 2-(cyclopropylmethoxy)pyrimidine.

References

- Title: WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators Source: Google Patents URL

- Title: HETEROCYCLE SUBSTITUTED PYRIDINE DERIVATIVE ANTIFUNGAL AGENTS - EP 3720438 B1 Source: European Patent Office URL

-

Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: Semantic Scholar URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pubs.acs.org [pubs.acs.org]

Biological activity of 2-(Cyclopropylmethoxy)pyrimidine

Technical Monograph: Biological Activity & Medicinal Chemistry of 2-(Cyclopropylmethoxy)pyrimidine

Executive Summary

This technical guide analyzes 2-(Cyclopropylmethoxy)pyrimidine , a high-value heterocyclic building block used extensively in modern drug discovery. Unlike simple pyrimidines, this scaffold incorporates a cyclopropylmethoxy tail , a strategic structural motif designed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

This guide details the compound's role as a bioisostere for methoxy-pyrimidines, its superior metabolic stability profile, and its application in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.

Pharmacological Rationale: The "Cyclopropyl Effect"

In medicinal chemistry, the substitution of a standard methoxy group (

Metabolic Stability & CYP450 Interaction

The primary biological advantage of 2-(Cyclopropylmethoxy)pyrimidine is its resistance to oxidative dealkylation.

-

The Problem: Methoxy groups on aromatic rings are "metabolic soft spots," rapidly cleaved by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) via O-demethylation. This leads to short half-lives (

) and rapid clearance. -

The Solution: The cyclopropyl group provides steric bulk and alters the electron density near the ether oxygen, significantly slowing down the enzymatic abstraction of the

-hydrogen. This extends the duration of action in vivo.

Lipophilicity & Hydrophobic Pocket Filling

-

Lipophilicity (

): The cyclopropyl moiety is more lipophilic than a methyl group. This increase in -

Steric Fit: Many kinase ATP-binding pockets and GPCR allosteric sites contain hydrophobic regions that are too large for a methyl group but too small for a benzyl group. The cyclopropyl ring offers a "Goldilocks" fit—rigid yet compact—maximizing Van der Waals interactions without incurring significant entropic penalties.

Mechanism of Action & Structural Biology

The biological activity of this scaffold is defined by two distinct pharmacophores working in concert.

The Pyrimidine Core (H-Bonding)

The pyrimidine ring acts as a critical hydrogen bond acceptor. In kinase inhibitors, Nitrogen-1 (

The Cyclopropyl Tail (Selectivity)

The cyclopropylmethoxy tail projects into the "solvent-exposed front" or specific hydrophobic sub-pockets (e.g., the Ribose pocket). This projection dictates selectivity, preventing the inhibitor from binding to off-target kinases that lack the corresponding hydrophobic space.

Figure 1: Pharmacophore Interaction Model

Caption: Interaction map showing the dual role of the pyrimidine core (binding affinity) and the cyclopropyl tail (selectivity/stability).

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 2-(Cyclopropylmethoxy)pyrimidine via Nucleophilic Aromatic Substitution (

Reagents & Materials

-

Substrate: 2-Chloropyrimidine (1.0 eq).

-

Nucleophile: Cyclopropylmethanol (1.2 eq).

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (

-BuOK). -

Solvent: Anhydrous THF or DMF (Must be dry to prevent hydrolysis).

Step-by-Step Methodology

-

Activation (0 - 30 min):

-

Charge a flame-dried reaction flask with anhydrous THF under Nitrogen (

) atmosphere. -

Add NaH (1.5 eq) at 0°C.

-

Dropwise add Cyclopropylmethanol (1.2 eq). Stir for 30 minutes at 0°C to generate the alkoxide anion. Caution:

gas evolution.

-

-

Substitution (30 min - 4 hrs):

-

Dissolve 2-Chloropyrimidine in minimal THF.

-

Add the pyrimidine solution dropwise to the alkoxide mixture.

-

Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

-

Note: If reaction is sluggish, heat to 60°C.

-

-

Quench & Workup:

-

Quench carefully with saturated

solution. -

Extract with Ethyl Acetate (

). -

Wash organic layer with Brine, dry over

, and concentrate -

vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient 0%

20% Ethyl Acetate in Hexanes. -

Yield Target: >85%.

-

Figure 2: Synthetic Workflow

Caption: Process flow for the synthesis of 2-(Cyclopropylmethoxy)pyrimidine via nucleophilic substitution.

Comparative Data: Biological Impact

The following table illustrates the theoretical improvement in pharmacological parameters when transitioning from a standard methoxy-pyrimidine to the cyclopropylmethoxy analog.

| Parameter | 2-Methoxypyrimidine | 2-(Cyclopropylmethoxy)pyrimidine | Impact on Drug Design |

| LogP (Lipophilicity) | ~0.5 | ~1.4 | Improved membrane permeability and blood-brain barrier (BBB) penetration. |

| Metabolic Stability | Low (Rapid O-demethylation) | High (Steric hindrance blocks CYP) | Extended Half-life ( |

| Molecular Weight | 110.1 Da | 150.2 Da | Remains within "Fragment-Based" limits (<200 Da). |

| Rotatable Bonds | 1 | 2 | Slight increase in entropy, but compensated by binding enthalpy. |

Safety & Toxicology

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Use standard Personal Protective Equipment (PPE). The precursor, 2-chloropyrimidine, is a skin sensitizer.

-

Reactivity: Stable under ambient conditions. Avoid strong oxidizing agents.

References

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from

-

BenchChem. (2025).[2] A Comparative Guide to the Metabolic Stability of Cyclopropyl Derivatives. Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary: 2-Chloropyrimidine. Retrieved from

-

Hypha Discovery. (2021). Metabolism of cyclopropyl groups in Drug Discovery. Retrieved from

-

Sigma-Aldrich. Product Specification: 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde. Retrieved from

Sources

Methodological & Application

Application Note & Protocol Guide: Advanced Purification Strategies for 2-(Cyclopropylmethoxy)pyrimidine

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the purification of 2-(Cyclopropylmethoxy)pyrimidine, a key heterocyclic intermediate in contemporary drug discovery. Recognizing the critical impact of purity on experimental reproducibility and the integrity of final compounds, this document moves beyond simple procedural lists to explain the underlying scientific principles behind each technique. We address the unique physicochemical properties of the target molecule, offering a logical, multi-technique approach that includes column chromatography (normal and reverse-phase), strategic crystallization, and analytical validation. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to establish robust and efficient purification workflows.

Foundational Principles: Understanding the Target Molecule

2-(Cyclopropylmethoxy)pyrimidine belongs to a vital class of N-heterocycles widely explored in medicinal chemistry for their diverse biological activities.[1][2] The molecule's structure, featuring a polar pyrimidine core and a non-polar cyclopropylmethoxy side chain, presents a moderate polarity that dictates the strategic choices for its purification. The ether linkage is generally stable, but the pyrimidine ring can be sensitive to harsh acidic or basic conditions, a factor that must be considered during method development.[3]

Achieving high purity (>98%) is paramount, as residual starting materials, by-products, or solvents can confound biological assays, compromise reaction yields in subsequent steps, and introduce safety concerns in drug development pipelines.[4] This guide establishes a systematic approach to navigate these challenges effectively.

Strategic Purification Workflow

A successful purification campaign follows a logical progression from bulk impurity removal to final polishing and analytical verification. The following workflow illustrates a typical pathway for purifying 2-(Cyclopropylmethoxy)pyrimidine from a crude synthetic reaction mixture.

Caption: General workflow for the purification and analysis of 2-(Cyclopropylmethoxy)pyrimidine.

Preparative Purification: Column Chromatography

Column chromatography is the most versatile and widely used technique for purifying pyrimidine derivatives from complex mixtures.[5][6] The choice between normal-phase and reverse-phase depends on the specific impurity profile and the polarity of the target compound.

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is essential to develop an optimal solvent system using TLC. This inexpensive and rapid technique is indispensable for predicting the separation on a silica column.[3]

Protocol: TLC Method Development

-

Plate Preparation: Use silica gel 60 F254 coated aluminum plates.

-

Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Spotting: Apply a small spot of the sample solution onto the baseline of the TLC plate.

-

Eluent Screening: Place the plate in a developing chamber containing a shallow pool of a test eluent system. Start with a non-polar solvent like Hexane or Heptane and gradually increase polarity by adding Ethyl Acetate. Test various ratios.

-

Objective: The ideal solvent system provides a Retention Factor (Rf) of 0.25 - 0.35 for the target compound. This Rf value ensures good separation from impurities and a reasonable elution time on the column.

-

Visualization: Examine the developed plate under UV light (254 nm) to visualize the spots.

| Eluent System (Hexane:Ethyl Acetate) | Observed Rf of Target | Evaluation |

| 90:10 | 0.05 | Too low; increase polarity. |

| 70:30 | 0.30 | Optimal. Good separation from polar and non-polar spots. |

| 50:50 | 0.65 | Too high; compound will elute too quickly. Decrease polarity. |

Protocol: Normal-Phase Flash Chromatography

This protocol is ideal for purifying moderately polar compounds like 2-(Cyclopropylmethoxy)pyrimidine from both more polar and less polar impurities.[3]

-

Column Packing:

-

Select a column size appropriate for the amount of crude material (a 30:1 to 50:1 ratio of silica gel to crude sample weight is common).[3]

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 80:20 Hexane:Ethyl Acetate).

-

Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Do not allow the silica bed to run dry.

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., Dichloromethane). Apply the solution directly to the top of the silica bed.

-

Dry Loading (Preferred): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting dry, free-flowing powder can be carefully added to the top of the column bed. This method often results in better resolution.

-

-

Elution:

-

Begin elution with the solvent system determined by TLC (e.g., 70:30 Hexane:Ethyl Acetate).

-

Apply positive pressure (flash chromatography) to maintain a steady flow rate.

-

Collect fractions in test tubes or vials.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 2-(Cyclopropylmethoxy)pyrimidine.

-

Caption: Decision tree for selecting the appropriate chromatography mode.

Final Purification: Strategic Crystallization

Crystallization is a powerful technique for achieving high levels of purity, removing trace impurities that may co-elute during chromatography. Its effectiveness hinges on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[7]

Protocol: Systematic Solvent Screening

-

Sample Preparation: Place a small amount (10-20 mg) of the compound into several test tubes.

-

Solvent Addition: Add a potential solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene) dropwise at room temperature.

-

If the compound dissolves immediately, the solvent is unsuitable (compound is too soluble).

-

If the compound is insoluble, proceed to the next step.

-

-

Heating: Gently heat the mixture to the boiling point of the solvent.

-

A good solvent will dissolve the compound completely when hot.[8]

-

-

Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

-

The ideal solvent will cause the compound to form well-defined crystals upon cooling.

-

Protocol: Standard Recrystallization

-

Dissolution: In an Erlenmeyer flask, dissolve the crude or semi-pure compound in the minimum amount of the chosen hot solvent.[7]

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This step prevents premature crystallization and loss of product.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Advanced Protocol: Anti-Solvent Vapor Diffusion

This technique is exceptionally useful for compounds that are highly soluble in most common solvents or are only soluble in high-boiling point solvents like DMF or DMSO.[8][9]

-

Preparation: Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF) in a small, open vial.

-

Setup: Place this vial inside a larger, sealable chamber (like a beaker or jar) that contains a layer of a volatile "anti-solvent" in which the compound is insoluble (e.g., Dichloromethane, Diethyl Ether).[9]

-

Diffusion: Seal the chamber. The anti-solvent vapor will slowly diffuse into the solvent in the vial.

-

Crystallization: As the concentration of the anti-solvent increases, the solubility of the compound decreases, leading to slow, controlled crystal growth over hours or days.

Sources

- 1. wjarr.com [wjarr.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Analytical Characterization Protocols for 2-(Cyclopropylmethoxy)pyrimidine

Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide

Introduction & Analytical Rationale

2-(Cyclopropylmethoxy)pyrimidine (Chemical Formula: C₈H₁₀N₂O; Exact Mass: 150.08) is a highly versatile pharmacophore utilized extensively in medicinal chemistry and drug discovery. The molecule features an electron-deficient pyrimidine core conjugated with a lipophilic, sterically compact cyclopropylmethoxy ether linkage.

As a Senior Application Scientist, I have designed this protocol to be a self-validating analytical system . Relying on a single technique often leads to false positives due to structural isomers or co-eluting impurities. Therefore, this guide employs an orthogonal, multi-modal approach: Nuclear Magnetic Resonance (NMR) establishes precise atomic connectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and purity[1], and Fourier-Transform Infrared Spectroscopy (FTIR) validates functional group integrity[2].

Caption: Orthogonal multi-modal analytical workflow for comprehensive pyrimidine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Design

NMR is the definitive technique for establishing the spatial and scalar connectivity between the cyclopropylmethoxy appendage and the pyrimidine core. The highly electronegative nitrogen atoms in the pyrimidine ring strongly deshield the aromatic protons, pushing them significantly downfield. Conversely, the highly strained cyclopropyl ring exhibits diamagnetic anisotropy, which shields its protons and shifts them upfield[3]. Chloroform-d (CDCl₃) is selected as the solvent because it provides excellent solubility for non-polar to moderately polar ethers and lacks the exchangeable protons that could obscure baseline signals.

Step-by-Step Protocol: 1D & 2D NMR Acquisition

-

Sample Preparation: Weigh exactly 15 mg of the synthesized 2-(Cyclopropylmethoxy)pyrimidine. Dissolve completely in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer. Allow the sample to equilibrate to a probe temperature of 298 K for 5 minutes.

-

Lock and Shim: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming to ensure a sharp TMS signal (line width at half height < 1.0 Hz).

-

¹H NMR Acquisition: Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the cyclopropyl protons. Acquire 16 scans.

-

¹³C NMR Acquisition: Set the spectral width to 250 ppm. Use a relaxation delay of 2.0 seconds and acquire 512 scans with continuous proton decoupling (WALTZ-16 sequence).

-

Validation Checkpoint: Run a ¹H-¹H COSY experiment. You must observe a direct cross-peak between the -OCH₂- doublet and the cyclopropyl -CH- multiplet to validate the intact ether linkage.

Quantitative Data: Expected NMR Chemical Shifts

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Rationale |

| ¹H | 8.50 | Doublet (d, J = 4.8 Hz) | 2H | Pyrimidine H4, H6 (Deshielded by adjacent N) |

| ¹H | 6.90 | Triplet (t, J = 4.8 Hz) | 1H | Pyrimidine H5 |

| ¹H | 4.15 | Doublet (d, J = 7.2 Hz) | 2H | -O-CH₂- (Deshielded by ether oxygen)[3] |

| ¹H | 1.25 - 1.35 | Multiplet (m) | 1H | Cyclopropyl -CH-[3] |

| ¹H | 0.55 - 0.65 | Multiplet (m) | 2H | Cyclopropyl -CH₂- (Equatorial)[3] |

| ¹H | 0.30 - 0.40 | Multiplet (m) | 2H | Cyclopropyl -CH₂- (Axial)[3] |

| ¹³C | 165.0 | Singlet (s) | 1C | Pyrimidine C2 (Attached to oxygen) |

| ¹³C | 159.0 | Singlet (s) | 2C | Pyrimidine C4, C6 |

| ¹³C | 115.0 | Singlet (s) | 1C | Pyrimidine C5 |

| ¹³C | 73.0 | Singlet (s) | 1C | -O-CH₂- (Ether carbon)[3] |

| ¹³C | 10.5 | Singlet (s) | 1C | Cyclopropyl -CH-[3] |

| ¹³C | 3.5 | Singlet (s) | 2C | Cyclopropyl -CH₂-[3] |

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Experimental Design

To confirm the exact mass and assess the purity of the sample, LC-MS is utilized. Pyrimidine derivatives contain basic sp² hybridized nitrogen atoms that readily accept protons. Therefore, Positive Electrospray Ionization (ESI+) is the optimal ionization technique. We utilize an acidic mobile phase (0.1% Formic Acid) to force complete protonation of the analyte in solution. This maximizes the [M+H]⁺ signal intensity and prevents secondary interactions with residual silanols on the C18 stationary phase, ensuring sharp, symmetrical chromatographic peaks[4].

Step-by-Step Protocol: LC-MS Analysis

-

Sample Dilution: Dilute the stock sample to a final concentration of 10 µg/mL using LC-MS grade Methanol:Water (50:50, v/v).

-

Chromatographic Conditions:

-

Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

-

Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2.0 µL.

-

-

MS Parameters (ESI+): Capillary voltage at 3.0 kV, desolvation temperature at 350 °C, and cone voltage at 25 V. Scan range: m/z 50 to 500.

-

Validation Checkpoint: The extracted ion chromatogram (EIC) for m/z 151.08 ([M+H]⁺) must show a single peak accounting for >98% of the total UV area (at 254 nm), confirming both identity and purity.

Caption: Proposed ESI+ mass spectrometry fragmentation pathway for 2-(Cyclopropylmethoxy)pyrimidine.

Fourier-Transform Infrared Spectroscopy (FTIR)

Causality & Experimental Design

While NMR provides atomic-level connectivity, Attenuated Total Reflectance (ATR) FTIR rapidly confirms the presence of critical functional groups without the need for solvent dissolution[2]. This is particularly useful for the rapid quality control of solid batches or evaluating the hygroscopicity of the sample over time.

Step-by-Step Protocol: ATR-FTIR Analysis

-

Background Acquisition: Clean the diamond ATR crystal with lint-free wipes and LC-grade isopropanol. Allow it to air dry. Collect a background spectrum (air) to subtract ambient CO₂ and water vapor.

-

Sample Application: Place 1-2 mg of the neat solid directly onto the center of the diamond crystal.

-

Compression: Lower the pressure anvil and apply consistent pressure to ensure intimate contact between the crystal and the sample, minimizing signal scattering.

-

Data Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Validation Checkpoint: Ensure the absence of a broad peak at 3300-3500 cm⁻¹. The presence of such a peak would indicate unreacted pyrimidin-2-ol starting material or water absorption.

Quantitative Data: Key Diagnostic IR Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3050 - 3000 | Weak | Aromatic C-H stretching (Pyrimidine core) |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (Cyclopropyl group) |

| 1580 - 1540 | Strong | C=N and C=C ring stretching (Pyrimidine core) |

| 1420 - 1380 | Medium | Aliphatic C-H bending (Cyclopropyl -CH₂-) |

| 1050 - 1000 | Strong | C-O-C asymmetric stretching (Ether linkage) |

References

-

"1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism." UvA-DARE (Digital Academic Repository). Available at: [Link]

-

"Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives." Universiti Kebangsaan Malaysia (UKM). Available at: [Link]

-

"Supporting Information: Cyclopropylmethoxy NMR chemical shifts." Semantic Scholar. Available at: [Link]

Sources

Application Note: Spectroscopic Characterization of 2-(Cyclopropylmethoxy)pyrimidine

Introduction

2-(Cyclopropylmethoxy)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules. The incorporation of a cyclopropylmethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and conformational rigidity, making its unambiguous structural characterization a critical step in any research and development pipeline.

This application note provides a detailed guide to the characterization of 2-(Cyclopropylmethoxy)pyrimidine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely available, this document presents predicted ¹H and ¹³C NMR spectra and a proposed mass spectral fragmentation pattern based on established principles and data from analogous structures. Furthermore, comprehensive, field-proven protocols for acquiring high-quality NMR and MS data are provided to enable researchers to validate these predictions and characterize their own samples.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of 2-(Cyclopropylmethoxy)pyrimidine suggest a distinct set of signals in both ¹H and ¹³C NMR spectra. The predictions below are based on the analysis of the pyrimidine ring, the cyclopropyl group, and the bridging methoxy moiety, with reference to established chemical shift values and coupling constants.[1][2]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Peak | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~8.65 | Doublet | ~4.8 | H-4, H-6 |

| 2 | ~6.95 | Triplet | ~4.8 | H-5 |

| 3 | ~4.20 | Doublet | ~7.0 | O-CH ₂ |

| 4 | ~1.30 | Multiplet | - | CH -CH₂ |

| 5 | ~0.60 | Multiplet | - | CH-CH ₂ (cis) |

| 6 | ~0.35 | Multiplet | - | CH-CH ₂ (trans) |

Causality Behind Predicted ¹H NMR Assignments:

-

Pyrimidine Protons (H-4, H-6, H-5): The protons on the pyrimidine ring are expected to be in the aromatic region. H-4 and H-6 are chemically equivalent and will appear as a doublet due to coupling with H-5. H-5 will appear as a triplet due to coupling with the two equivalent protons at positions 4 and 6. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring deshields these protons, leading to their downfield chemical shifts.

-

Oxymethylene Protons (O-CH₂): The methylene protons adjacent to the oxygen atom are deshielded by the electronegative oxygen and are expected to appear as a doublet due to coupling with the methine proton of the cyclopropyl group.

-

Cyclopropyl Protons (CH, CH₂): The protons on the cyclopropyl ring are expected to be significantly shielded and appear in the upfield region of the spectrum (typically below 1.5 ppm). This is a characteristic feature of the cyclopropyl group, attributed to the magnetic anisotropy of the three-membered ring.[3] The methine proton will be a multiplet due to coupling with the four methylene protons. The four methylene protons are diastereotopic and will appear as two distinct multiplets.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Peak | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~165.0 | C-2 |

| 2 | ~158.0 | C-4, C-6 |

| 3 | ~115.0 | C-5 |

| 4 | ~75.0 | O-C H₂ |

| 5 | ~12.0 | C H-CH₂ |

| 6 | ~4.0 | CH-C H₂ |

Causality Behind Predicted ¹³C NMR Assignments:

-

Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbon atoms of the pyrimidine ring are in the aromatic region. C-2, being directly attached to two nitrogen atoms and the oxygen of the ether linkage, is the most deshielded. C-4 and C-6 are equivalent and also significantly deshielded by the adjacent nitrogen atoms. C-5 will be the most shielded of the pyrimidine carbons.

-

Oxymethylene Carbon (O-CH₂): The carbon of the methylene group attached to the oxygen is deshielded by the electronegative oxygen atom.

-

Cyclopropyl Carbons (CH, CH₂): The carbons of the cyclopropyl ring are highly shielded and will appear in the upfield region of the spectrum, a characteristic feature of this strained ring system.

Mass Spectrometry (MS)

The mass spectrum of 2-(Cyclopropylmethoxy)pyrimidine is predicted to show a clear molecular ion peak, and the fragmentation pattern will be dictated by the stability of the pyrimidine ring and the cleavage of the ether linkage.

Predicted Electron Ionization Mass Spectrum (EI-MS)

| m/z | Proposed Fragment |

| 150 | [M]⁺˙ (Molecular Ion) |

| 121 | [M - C₂H₅]⁺ |

| 109 | [M - C₃H₅]⁺ |

| 95 | [C₄H₃N₂O]⁺ |

| 80 | [C₄H₄N₂]⁺˙ |

| 55 | [C₄H₇]⁺ |

Proposed Fragmentation Pathway:

The molecular ion at m/z 150 is expected to be reasonably stable. The primary fragmentation pathways are likely to involve the cyclopropylmethoxy side chain.[4][5] Alpha-cleavage of the ether linkage can lead to the loss of a C₃H₅ radical (cyclopropyl) to form a fragment at m/z 109, or cleavage with rearrangement can lead to the loss of ethene (C₂H₄) and a hydrogen radical, resulting in a fragment at m/z 121. Cleavage of the C-O bond can result in the formation of a pyrimidin-2-one cation radical (m/z 95) and a cyclopropylmethyl radical. The pyrimidine ring itself can undergo fragmentation, although this is generally less favorable. The cyclopropylmethyl cation at m/z 55 is also a likely fragment.

Experimental Protocols

The following protocols are designed to be self-validating by including steps for referencing and calibration, ensuring the generation of high-quality, reproducible data.

NMR Data Acquisition

1. Sample Preparation:

- Accurately weigh 5-10 mg of 2-(Cyclopropylmethoxy)pyrimidine for ¹H NMR, and 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative purposes, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference standard (δ = 0.00 ppm).[6]

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition (500 MHz Spectrometer):

- Insert the NMR tube into the spectrometer and lock the field on the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

- Set the following acquisition parameters:

- Pulse Angle: 30°

- Acquisition Time (AQ): 2-3 seconds

- Relaxation Delay (D1): 1-2 seconds

- Number of Scans (NS): 8-16

- Acquire the Free Induction Decay (FID).

- Process the data by applying a Fourier transform, phase correction, and baseline correction.

- Reference the spectrum to the TMS signal at 0.00 ppm.

- Integrate the signals and determine the chemical shifts and coupling constants.

3. ¹³C NMR Acquisition (125 MHz Spectrometer):

- Use the same locked and shimmed sample.

- Set the following acquisition parameters for a proton-decoupled spectrum:

- Pulse Angle: 30-45°

- Acquisition Time (AQ): 1-2 seconds

- Relaxation Delay (D1): 2 seconds

- Number of Scans (NS): 1024 or more, depending on the sample concentration.

- Acquire the FID.

- Process the data with a Fourier transform, phase correction, and baseline correction.

- Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6]

Mass Spectrometry Data Acquisition

1. Sample Preparation:

- Prepare a dilute solution of 2-(Cyclopropylmethoxy)pyrimidine (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. Electron Ionization (EI) Mass Spectrometry Acquisition:

- Introduce the sample into the mass spectrometer. For a volatile compound like this, a gas chromatography (GC-MS) inlet or a direct insertion probe can be used.

- Set the ion source parameters:

- Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV (This is a standard energy that provides reproducible fragmentation patterns).[7]

- Ion Source Temperature: 200-250 °C

- Set the mass analyzer parameters:

- Mass Range: m/z 40-300 (to ensure capture of the molecular ion and expected fragments)

- Acquire the mass spectrum.

3. Data Analysis:

- Identify the molecular ion peak. For 2-(Cyclopropylmethoxy)pyrimidine (C₈H₁₀N₂O), the exact mass is 150.0793 g/mol .

- Analyze the fragmentation pattern and propose structures for the major fragment ions.

- Compare the obtained spectrum with spectral databases for confirmation, if available.[8][9]

Conclusion

The predicted NMR and mass spectral data presented in this application note provide a solid foundation for the spectroscopic characterization of 2-(Cyclopropylmethoxy)pyrimidine. The detailed protocols for data acquisition are designed to guide researchers in obtaining high-quality, reliable data for their own samples. By combining the predictive information with robust experimental methodology, researchers and drug development professionals can confidently elucidate and confirm the structure of this and related compounds, ensuring the integrity of their scientific endeavors.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chem LibreTexts. (2023). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Bruker. (2015). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2025). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

-

Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

-

GitHub. (n.d.). ELELAB/delta_cs. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Lib4RI. (n.d.). Spectra & Spectral Data. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Wiley. (n.d.). SpectraBase. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

-

MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 629. Retrieved from [Link]

-

Nature Protocols. (2013). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 8(10), 1966-1977. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

-

ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Retrieved from [Link]

-

International Journal of PharmTech Research. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]

-

ACS Publications. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(1), 135-141. Retrieved from [Link]

-

CU Boulder. (n.d.). Lab 6: NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclopropylmethanol acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Journal of Chemistry, 11(2). Retrieved from [Link]

-

PMC. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(6), 694-714. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 81(10), 4007-4012. Retrieved from [Link]

-

ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

-

Mass Spectrometry Facility, University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

University of Arizona. (n.d.). An Introduction to Mass Spectrometry Ionization. Retrieved from [Link]

-

CM-Camacari. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

-

arXiv. (2023). Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality. Retrieved from [Link]

-

ChemRxiv. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]

-

YouTube. (2023). predicting likely fragments in a mass spectrum. Retrieved from [Link]

-

PMC. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 12(1), 73. Retrieved from [Link]

-

Wellcome Open Research. (2020). 1H-NMR as implemented in several origin of life studies artificially implies the absence of metabolism-like non-enzymatic reactions by being signal-suppressed. Wellcome Open Research, 5, 22. Retrieved from [Link]

Sources

- 1. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 9. biorlab.com [biorlab.com]

In vitro assays for testing 2-(Cyclopropylmethoxy)pyrimidine efficacy

Application Notes & Protocols

Topic: In Vitro Assay Cascade for Efficacy Testing of 2-(Cyclopropylmethoxy)pyrimidine, a Novel Kinase Inhibitor Candidate

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] Its ability to mimic the purine ring of ATP makes it an ideal framework for designing protein kinase inhibitors.[3] This document provides a comprehensive guide to a tiered in vitro assay cascade designed to evaluate the efficacy, potency, and mechanism of action of 2-(Cyclopropylmethoxy)pyrimidine, a novel compound featuring this key scaffold. The inclusion of a cyclopropylmethoxy group is a strategic design element intended to enhance metabolic stability and potency.[4][5] We present a series of robust biochemical and cell-based protocols, from initial high-throughput screening to detailed mechanistic studies, to fully characterize the compound's activity against a hypothetical, yet representative, protein kinase target: Target Kinase X (TKX) .

Introduction: The Rationale for a Phased Assay Approach

The discovery of a new chemical entity like 2-(Cyclopropylmethoxy)pyrimidine marks the beginning of a rigorous journey to validate its therapeutic potential. A systematic, multi-tiered approach is crucial to build a comprehensive data package, de-risk progression, and justify further investment. A phased in vitro testing strategy ensures that resources are used efficiently, with simpler, high-throughput assays filtering candidates before they advance to more complex, lower-throughput, and resource-intensive biological studies.

This guide details a logical workflow, beginning with direct target inhibition at the biochemical level and progressing to confirming target engagement and functional cellular outcomes.

Experimental & Logic Workflow Diagram

The following diagram illustrates the proposed testing cascade, moving from broad initial screening to specific mechanistic and cellular characterization.

Caption: A tiered workflow for characterizing novel kinase inhibitors.

Phase 1: Biochemical Assays - Direct Target Inhibition

Biochemical assays are fundamental for determining if a compound directly interacts with and inhibits the purified kinase enzyme. These cell-free systems are clean, reproducible, and ideal for quantifying potency (e.g., IC50) and elucidating the mechanism of inhibition.

Primary Screen: ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A lower luminescence signal in the presence of the test compound indicates inhibition of the kinase.

Protocol:

-

Reagent Preparation: Prepare TKX enzyme, substrate peptide, and ATP at 2X final concentration in kinase buffer. Prepare 2-(Cyclopropylmethoxy)pyrimidine at a 100 µM stock in 100% DMSO, then dilute to a 2X working concentration (e.g., 20 µM) in kinase buffer.

-

Kinase Reaction:

-

Add 5 µL of 2X compound or vehicle (DMSO control) to wells of a 384-well plate.

-

Add 5 µL of 2X enzyme/substrate mix.

-

Initiate the reaction by adding 5 µL of 2X ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Read luminescence on a plate reader. Calculate percent inhibition relative to vehicle (high activity) and no-enzyme (low activity) controls.

Potency Determination: IC50 Curve

Principle: To determine the concentration at which the compound inhibits 50% of the kinase activity (IC50), a dose-response curve is generated. This is a critical metric for ranking compound potency.

Protocol:

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 2-(Cyclopropylmethoxy)pyrimidine in DMSO, starting from 1 mM.

-

Assay Execution: Perform the ADP-Glo™ Kinase Assay as described above, using the serially diluted compound concentrations.

-

Data Analysis: Plot percent inhibition against the logarithm of compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.

| Parameter | Hypothetical Value | Description |

| IC50 | 75 nM | Concentration for 50% inhibition in the biochemical assay. |

| Hill Slope | -1.1 | Steepness of the curve, indicating cooperative binding. |

| Max Inhibition | 98% | Maximum achievable inhibition at high concentrations. |

Mechanism of Action (MOA) Studies

Principle: Understanding how a compound inhibits an enzyme is critical. By varying the concentrations of both ATP and the substrate peptide, we can determine if the compound is competitive, non-competitive, or uncompetitive with respect to these components. This is typically analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Protocol:

-

ATP Competition:

-

Set up the kinase assay with a matrix of conditions.

-

Vary the ATP concentration across a range (e.g., 0.1x to 10x the Km value for ATP).

-

For each ATP concentration, run the assay with no inhibitor and at least two fixed concentrations of 2-(Cyclopropylmethoxy)pyrimidine (e.g., 1x and 3x its IC50).

-

-

Substrate Competition: Repeat the above matrix, but keep the ATP concentration fixed (at its Km) and vary the substrate peptide concentration.

-

Data Analysis:

-

Calculate the initial reaction velocity for each condition.

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate] or 1/[ATP]).

-

Analyze the plot patterns:

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive: Lines are parallel (both Vmax and Km decrease).

-

-

Phase 2: Cell-Based Assays - Target Validation in a Biological Context

Positive results from biochemical assays are promising, but efficacy must be confirmed in a cellular environment where factors like membrane permeability, target engagement, and off-target effects come into play.

Cellular Target Engagement: NanoBRET™ Assay

Principle: The NanoBRET™ Target Engagement assay directly measures compound binding to a specific protein target in living cells. The TKX protein is tagged with a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. When the compound enters the cell and binds to TKX, it displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET).

Protocol:

-

Cell Preparation: Transfect HEK293 cells with a plasmid encoding the TKX-NanoLuc® fusion protein.

-

Assay Setup:

-

Plate the transfected cells in a 96-well plate.

-

Add serially diluted 2-(Cyclopropylmethoxy)pyrimidine to the wells.

-

Add the NanoBRET™ tracer and allow the system to equilibrate.

-

-

Signal Detection:

-

Add the Nano-Glo® Substrate.

-

Read both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals simultaneously.

-

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Plot the data to determine a cellular IC50 for binding.

| Parameter | Hypothetical Value | Description |

| Cellular IC50 (Binding) | 350 nM | Concentration for 50% target engagement in live cells. |

| Max BRET Reduction | 85% | Maximum tracer displacement, indicating effective binding. |

TKX Signaling Pathway Diagram

The following diagram depicts a hypothetical signaling pathway for TKX, which is essential for designing the cellular potency assay.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. scientificupdate.com [scientificupdate.com]

Developing derivatives of 2-(Cyclopropylmethoxy)pyrimidine for SAR studies

This application note provides a comprehensive, field-tested guide for the rational design, synthesis, and biological evaluation of 2-(Cyclopropylmethoxy)pyrimidine derivatives. This specific chemical scaffold is highly prized in modern medicinal chemistry, frequently serving as a core pharmacophore in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and other targeted therapeutics.

By combining the hydrogen-bonding capacity of the pyrimidine ring with the unique steric and lipophilic properties of the cyclopropylmethoxy group, researchers can finely tune both target affinity and pharmacokinetic profiles.

Mechanistic Rationale & Scaffold Design

To optimize a lead compound effectively, one must understand the causality behind its structural components. The 2-(cyclopropylmethoxy)pyrimidine scaffold is not arbitrary; it is a highly deliberate combination of electronic and steric features designed to exploit specific protein microenvironments.

-

The Pyrimidine Core: Pyrimidines are privileged structures in drug discovery. The two nitrogen atoms in the pyrimidine ring act as excellent hydrogen-bond acceptors. In kinase targets (such as IKKβ or MPS1), the 2-aminopyrimidine or 2-alkoxypyrimidine core frequently forms critical bidentate or double hydrogen bonds with the backbone amides of the enzyme's hinge region (e.g., CYS-99)[1].

-

The Cyclopropylmethoxy Substituent: The cyclopropyl group offers unique advantages over linear alkyl chains (like propyl or butyl groups). The ring strain of cyclopropane imparts distinct electronic properties and restricts bond rotation, reducing the entropic penalty upon target binding[2]. Furthermore, the ether linkage provides just enough flexibility to allow the bulky, lipophilic cyclopropyl group to project deeply into hydrophobic pockets (such as the Q1 and Q2 pockets in PDE4), enhancing binding affinity while maintaining metabolic stability against cytochrome P450-mediated oxidation[3].

Pharmacophore model of 2-(Cyclopropylmethoxy)pyrimidine derivatives in a target binding site.

SAR Optimization Workflow

A successful Structure-Activity Relationship (SAR) campaign requires a cyclical, self-validating workflow. Synthesizing derivatives blindly leads to data noise. Instead, modifications should be iterative, driven by both in vitro biological data and in silico predictions (QSAR).

Iterative SAR workflow for the optimization of pyrimidine-based therapeutics.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Because the pyrimidine ring is highly electron-deficient, the 2-position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). We utilize a 2-chloropyrimidine precursor and react it with cyclopropylmethanol.

Causality Check: Sodium hydride (NaH) is chosen as the base to quantitatively deprotonate cyclopropylmethanol, forming a highly nucleophilic alkoxide. This ensures rapid substitution at the 2-position of the pyrimidine ring while minimizing side reactions[4].

Materials:

-

Substituted 2-chloropyrimidine (1.0 eq)

-

Cyclopropylmethanol (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Alkoxide Formation: Flame-dry a round-bottom flask under an inert argon atmosphere. Suspend NaH (1.5 eq) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.

-

Deprotonation: Add cyclopropylmethanol (1.2 eq) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

-

SNAr Reaction: Dissolve the 2-chloropyrimidine derivative (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

-

Incubation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot (UV active at 254 nm) confirms reaction completion.

-

Quenching & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C to neutralize excess NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 2-(cyclopropylmethoxy)pyrimidine derivative. Confirm purity (>95%) via LC-MS and ¹H-NMR before proceeding to biological assays.

Protocol B: In Vitro Kinase Inhibition Assay (Luminescent)

To evaluate the SAR of the synthesized derivatives, their ability to inhibit the target (e.g., a specific kinase) must be quantified. This protocol uses an ATP-competitive luminescence assay.

Step-by-Step Procedure:

-

Compound Preparation: Prepare 10 mM stock solutions of the pyrimidine derivatives in 100% DMSO. Create a 10-point, 3-fold serial dilution plate.

-

Enzyme Reaction: In a 384-well white microplate, combine the target kinase, optimized kinase buffer, and the diluted compounds. Incubate for 15 minutes at room temperature to allow compound binding.

-

Reaction Initiation: Add an ATP/Substrate mix (at the pre-determined Michaelis constant,

, for ATP) to initiate the reaction. Incubate for 60 minutes. -

Detection: Add an equal volume of Kinase-Glo® reagent (Promega) to quench the reaction and generate a luminescent signal proportional to the remaining unreacted ATP.

-

Self-Validation (Quality Control): Ensure the assay's Z'-factor is > 0.6 using positive (known inhibitor) and negative (DMSO only) controls.

-

Data Analysis: Read luminescence on a microplate reader. Normalize data and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

SAR Data Presentation & Analysis

When modifying the 2-(cyclopropylmethoxy)pyrimidine scaffold, substitutions at the 4- and 5-positions of the pyrimidine ring drastically alter biological activity. The table below summarizes a representative SAR dataset demonstrating how structural tweaks impact both potency (IC₅₀) and lipophilicity (cLogP).

Table 1: SAR Summary of 2-(Cyclopropylmethoxy)pyrimidine Derivatives

| Cmpd | R¹ (C-4 Position) | R² (C-5 Position) | Target IC₅₀ (nM) | cLogP | SAR Observation & Mechanistic Insight |

| 1 | -H | -H | >10,000 | 1.8 | Unsubstituted core lacks sufficient interactions with the target binding pocket. |

| 2 | -NH-Phenyl | -H | 850 | 2.9 | Addition of an aniline group at C-4 introduces a new H-bond donor, significantly improving affinity. |

| 3 | -NH-(4-F-Phenyl) | -H | 120 | 3.1 | Para-fluorine substitution enhances hydrophobic packing and metabolic stability. |

| 4 | -NH-(4-F-Phenyl) | -Cl | 15 | 3.6 | Lead Compound: Halogen at C-5 locks the conformation of the C-4 substituent and fills a small lipophilic cleft, maximizing potency[1]. |

| 5 | -NH-(4-F-Phenyl) | -CF₃ | 4,500 | 4.2 | Bulky trifluoromethyl group causes steric clash within the binding site, resulting in a drastic loss of activity. |

Key Takeaways:

-

The cyclopropylmethoxy group at the C-2 position anchors the molecule in the hydrophobic pocket.

-

The C-4 position requires an H-bond donor (like an amine) to interact with the target's hinge region.

-

The C-5 position is highly sensitive to steric bulk; small halogens (like Chlorine) improve activity, while larger groups (like CF₃) abolish it.

References

-

Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes Source: MDPI URL:[Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: National Library of Medicine (NIH) / Taylor & Francis URL:[Link]

Sources

Application Note: 2-(Cyclopropylmethoxy)pyrimidine as a Privileged 3D Fragment for Library Synthesis

Executive Summary & Scientific Rationale

In contemporary Fragment-Based Drug Discovery (FBDD), the over-reliance on planar, sp2-hybridized heteroaromatic rings has led to high attrition rates during fragment-to-lead optimization. This phenomenon prompted the industry-wide paradigm shift known as "Escaping Flatland," which emphasizes the incorporation of three-dimensional (3D) character into screening libraries to improve clinical success rates, solubility, and target selectivity[1][2].

As a Senior Application Scientist, I frequently observe that introducing sp3 character can inadvertently inflate molecular weight and entropic penalties if not carefully designed. The 2-(cyclopropylmethoxy)pyrimidine scaffold represents an elegant solution to this challenge. It combines the predictable hydrogen-bonding and π-π stacking capabilities of a pyrimidine core with the constrained lipophilicity and out-of-plane vectors of a cyclopropylmethoxy group. This specific combination provides a high fraction of sp3-hybridized carbons (

Pharmacophore Logic & Structural Design

The design of fragment libraries must be rooted in structural causality. The pyrimidine core acts as a robust anchor, offering two nitrogen atoms that frequently serve as hydrogen-bond acceptors for hinge-region kinases or protein-protein interaction (PPI) interfaces. Conversely, the cyclopropylmethoxy substituent acts as a conformational probe. Unlike a flexible linear alkyl chain, the cyclopropyl ring restricts the number of rotatable bonds, thereby minimizing the entropic penalty upon binding while effectively occupying small, lipophilic sub-pockets.

Pharmacophore logic and binding interactions of the fragment.

Physicochemical Profiling

To validate the utility of 2-(cyclopropylmethoxy)pyrimidine, we must evaluate its quantitative metrics against standard Ro3 parameters. As demonstrated in Table 1, the addition of the cyclopropylmethoxy group dramatically improves the

Table 1: Physicochemical Property Profiling

| Parameter | Rule of 3 (Ro3) Limit | 2-(Cyclopropylmethoxy)pyrimidine | Flat Analog (2-Methoxypyrimidine) |

| Molecular Weight (Da) | ≤ 300 | 150.18 | 110.11 |

| cLogP | ≤ 3.0 | 1.8 | 0.8 |

| H-Bond Donors (HBD) | ≤ 3 | 0 | 0 |

| H-Bond Acceptors (HBA) | ≤ 3 | 3 | 3 |

| Rotatable Bonds | ≤ 3 | 3 | 1 |

| Fraction sp3 ( | ≥ 0.3 (Ideal) | 0.50 | 0.20 |

Library Synthesis Workflow

The synthesis of a fragment library based on this scaffold relies on a two-stage divergent approach. First, a nucleophilic aromatic substitution (SNAr) establishes the core. Second, high-throughput transition-metal catalysis (e.g., Suzuki-Miyaura cross-coupling) is used to introduce diversity at the 5-position of the pyrimidine ring.

Workflow for the synthesis of sp3-enriched pyrimidine fragment libraries.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity library generation.

Protocol A: Synthesis of the Core Scaffold (5-Bromo-2-(cyclopropylmethoxy)pyrimidine)

Causality Insight: We utilize Sodium Hydride (NaH) in anhydrous THF rather than aqueous bases (like NaOH). The 2-position of a halogenated pyrimidine is highly electrophilic; trace water will lead to competitive hydrolysis, forming the undesired pyrimidin-2-one. Strict anhydrous conditions ensure the alkoxide is the sole nucleophile.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert Argon gas.

-

Alkoxide Formation: Add anhydrous THF (50 mL) and cyclopropylmethanol (1.2 equivalents, 12 mmol). Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 equivalents, 15 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

-

SNAr Addition: Dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent, 10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Self-Validation (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile/water, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed successful and complete when the starting material mass (

193/195) is absent, and the product mass ( -